6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
4-[[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-4-2-3-5-12(11)14-18-20-13(16-17-15(20)22-14)10-19-6-8-21-9-7-19/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLFKULLDUZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. These structural features contribute to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. This article reviews the biological activity of this compound based on various studies and highlights its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 290.40 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
Anticancer Activity
Research indicates that compounds containing the [1,2,4]thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : 1,3,4-thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis selectively without affecting protein synthesis. This mechanism is crucial for targeting cancer cell proliferation.
- Case Studies :
- A study reported that derivatives of thiadiazole demonstrated IC values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- Another investigation found that specific 5-aryl-2-thienylamino-thiadiazoles exhibited IC values of less than 10 μM against multiple cancer lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | H460 | 10 |
| Compound C | MCF-7 | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum : Thiadiazole derivatives are known to exhibit activity against a range of pathogens including bacteria and fungi.
- Findings : A study indicated that several thiadiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory and Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, the compound has shown potential in other therapeutic areas:
- Anti-inflammatory Activity : Compounds with thiadiazole rings have been reported to possess anti-inflammatory properties by inhibiting inflammatory mediators .
- CNS Activity : Some derivatives have demonstrated central nervous system depressant effects, indicating potential use in treating neurological disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar triazolo-thiadiazole compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound may possess similar mechanisms of action .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents positions it as a potential candidate for treating inflammatory diseases. In vitro studies have demonstrated that triazole derivatives can inhibit the production of pro-inflammatory cytokines, which are pivotal in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Triazoles are well-documented for their antifungal properties. Preliminary studies suggest that 6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit antimicrobial effects against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance observed in clinical settings .
Neurological Applications
Emerging research suggests that triazole compounds can influence neurological pathways. There is potential for this compound to be explored in the treatment of neurodegenerative diseases such as Alzheimer's or multiple sclerosis due to its ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies
Several studies have highlighted the efficacy of triazolo-thiadiazoles:
- Case Study 1 : A study published in Journal of Medicinal Chemistry examined a series of triazolo-thiadiazole derivatives and their cytotoxic effects on breast cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced anticancer activity.
- Case Study 2 : Research presented at the International Conference on Drug Development explored the anti-inflammatory properties of similar compounds in animal models of arthritis. The results showed a marked reduction in swelling and pain markers when treated with these derivatives.
Comparison with Similar Compounds
Key Observations :
- Aryl Substitutions : Electron-withdrawing groups (e.g., halogens) at position 6 correlate with anticancer activity (e.g., 3-bromophenyl in ), while methoxy groups (e.g., 2-methoxyphenyl in ) may enhance anti-inflammatory effects.
Pharmacological Activities
Anticancer Activity
- CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]): Showed 50 mg/kg dose efficacy in Ehrlich ascitic carcinoma, increasing survival time with minimal hepatotoxicity .
- Fluorophenyl Derivatives : 3-(5'-fluoro-2'-methoxybiphenyl) analogs demonstrated potent antibacterial and anticancer activity via microwave synthesis .
Anti-inflammatory Activity
Antimicrobial Activity
- 3-Chlorophenyl Derivatives : 5a–j showed significant inhibition against bacterial and fungal strains .
- Thienyl-Morpholine Analog : Enhanced lipophilicity may improve membrane penetration .
Physicochemical Properties
Spectroscopic Data :
- IR/NMR : Thiadiazole C-S-C stretching at 650–750 cm⁻¹ and triazole C=N at 1600 cm⁻¹ are consistent across analogs .
- Mass Spectra : Molecular ion peaks (e.g., m/z 326 for compound 14 ) aid in structural confirmation.
Structure-Activity Relationships (SAR)
- Position 3 : Morpholinylmethyl groups improve solubility and target engagement (e.g., kinase inhibition ). Bulky substituents (adamantyl) may hinder membrane permeability .
- Position 6 : Electron-deficient aryl groups (e.g., bromophenyl ) enhance anticancer activity, while electron-rich groups (methoxy ) favor anti-inflammatory effects.
Q & A
What are the optimized synthetic routes for 6-(2-methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The compound can be synthesized via cyclocondensation of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with morpholine-4-carboxylic acid (or its activated derivative) in phosphorus oxychloride (POCl₃) under reflux (7–16 hours). Excess POCl₃ acts as both a solvent and catalyst, activating the carbonyl group for nucleophilic attack. Post-reaction neutralization with ice/NaHCO₃ and recrystallization from DMF/ethanol (1:1) yields pure crystals . For morpholin-4-ylmethyl substitution, intermediate alkylation of the triazole-thiol precursor with chloromethyl morpholine may precede cyclization .
How can structural discrepancies in crystallographic data for triazolo[3,4-b]thiadiazoles be resolved?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For example, planar deviations in the triazolothiadiazole core (e.g., S1 atom deviation ≤0.013 Å) and dihedral angles between substituents (e.g., 74.34° between the core and 2-methylphenyl group) must be validated against density functional theory (DFT) calculations. Hydrogen-bonding networks (C–H⋯π/N interactions) and packing diagrams should be analyzed to confirm stability and polymorphism risks .
What experimental strategies address contradictory bioactivity data in antifungal assays?
Contradictions in antifungal activity (e.g., variable MIC values against Candida spp.) may arise from differences in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate via molecular docking against 14-α-demethylase (CYP51, PDB: 3LD6). Compare binding energies of the morpholin-4-ylmethyl group with known inhibitors (e.g., fluconazole) to assess competitive inhibition mechanisms .
How does the morpholin-4-ylmethyl substituent influence pharmacokinetic properties?
The morpholine group enhances aqueous solubility via hydrogen bonding (logP reduction) and improves blood-brain barrier penetration. Pharmacokinetic profiling should include:
- LogD₇.₄ measurement (shake-flask/HPLC) to assess partitioning.
- Metabolic stability assays (e.g., liver microsomes) to evaluate cytochrome P450 interactions.
- Plasma protein binding (ultrafiltration) to determine free drug availability .
What mechanistic insights explain cytotoxicity variations across cancer cell lines?
Differential IC₅₀ values (e.g., HepG2 vs. MCF-7) may reflect target selectivity. Screen for kinase inhibition (e.g., c-Met, EGFR) using ATP-competitive assays. Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). For morpholine derivatives, check ROS generation and mitochondrial membrane potential disruption via JC-1 staining .
How can regioselectivity challenges in triazolo[3,4-b]thiadiazole synthesis be mitigated?
Regioselectivity issues during cyclization (e.g., competing [3,4-b] vs. [3,4-a] isomers) require:
- Electronic tuning : Electron-withdrawing groups (e.g., nitro, CF₃) on the aryl ring favor [3,4-b] formation.
- Steric control : Bulky substituents (e.g., adamantyl) at position 6 direct cyclization via steric hindrance.
- Reaction monitoring : Use TLC/HPLC-MS to track intermediate thiosemicarbazide formation .
What analytical techniques validate purity for in vivo studies?
- HPLC-DAD/ELSD : ≥95% purity with C18 columns (acetonitrile/water + 0.1% TFA).
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- Elemental analysis : Carbon/hydrogen/nitrogen deviations ≤0.4%.
- ¹³C NMR : Verify absence of uncyclized intermediates (e.g., thioamide peaks at δ 160–180 ppm) .
How do structural modifications at position 3 impact antibacterial efficacy?
Replacing morpholin-4-ylmethyl with pyridyl or sulfonate groups alters Gram-positive vs. Gram-negative activity. For example:
- Pyridyl substituents : Enhance penetration into S. aureus (MIC: 2–8 µg/mL) via lipophilicity.
- Sulfonate groups : Improve solubility for E. coli targeting (MIC: 16–32 µg/mL) but reduce membrane permeability.
Dose-response curves and time-kill assays are recommended to optimize bactericidal kinetics .
What computational methods predict ADMET profiles for this scaffold?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), CNS permeability (PSa >−2), and hERG inhibition (IC₅₀ >10 µM).
- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) with target proteins (e.g., CYP51, c-Met) .
How can conflicting data in anti-inflammatory assays be resolved?
Inconsistent COX-2 inhibition (e.g., IC₅₀ ranging from 0.5–10 µM) may arise from assay interference (e.g., DMSO solubility limits). Use:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
